4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid
Description
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid (CAS: 58808-59-6) is a fluorinated morpholine derivative with the molecular formula C₉H₅F₃O₃ and a molecular weight of 218.13 g/mol. This compound features a morpholine ring substituted with a trifluoroacetyl group at the 4-position and a carboxylic acid group at the 2-position . Its structure combines the electron-withdrawing trifluoroacetyl moiety with the polar morpholine ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Key properties include a melting point of 178°C and reactivity influenced by the trifluoroacetyl group, which enhances electrophilicity and metabolic stability in drug design contexts .
Properties
Molecular Formula |
C7H8F3NO4 |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-4(3-11)5(12)13/h4H,1-3H2,(H,12,13) |
InChI Key |
WYAONBTWVYMDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Use of Trifluoroacetic Anhydride (TFAA) for Acylation
Method Overview:
Trifluoroacetic anhydride offers a milder alternative to trifluoroacetyl chloride, reacting with morpholine in the presence of a base such as pyridine or triethylamine.
Morpholine + Trifluoroacetic anhydride → 4-(2,2,2-Trifluoroacetyl)morpholine
- Dissolve morpholine in anhydrous solvent (e.g., DCM).
- Add trifluoroacetic anhydride dropwise at low temperature.
- Stir for several hours, then quench with water.
- Extract and purify the product.
- Less corrosive and easier handling than acyl chlorides.
- High selectivity and yields (~85%).
| Parameter | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Reagent | TFAA (1.2 equiv) | 85 | Controlled addition at 0°C |
| Solvent | DCM | - | Anhydrous conditions preferred |
| Temperature | 0°C to room temperature | - | Reaction time: 4-6 hours |
Oxidation of Morpholine Derivatives
- Synthesis via oxidation of N-alkylmorpholine derivatives bearing a suitable precursor (e.g., N-methylmorpholine) followed by selective fluorination or acylation.
- Prepare N-methylmorpholine.
- Oxidize to form the corresponding N-oxide.
- React with trifluoroacetic anhydride or trifluoroacetyl chloride to introduce the trifluoroacetyl group selectively at the nitrogen.
Note: This method is less direct and more suitable for complex syntheses involving intermediate modifications.
Purification and Characterization
- Recrystallization from ethyl acetate or ethanol.
- Chromatography (silica gel column chromatography) for higher purity.
| Technique | Data | Significance |
|---|---|---|
| IR | 1730 cm$$^{-1}$$ (C=O stretch), 2400–3200 cm$$^{-1}$$ (OH) | Confirm functional groups |
| NMR (¹H, ¹³C, ¹⁹F) | Characteristic signals for trifluoromethyl group and morpholine ring | Structural confirmation |
| MS | Molecular ion peak at m/z 227.14 | Molecular weight verification |
Summary of Research Findings and Data Table
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Acylation with trifluoroacetyl chloride | Trifluoroacetyl chloride, triethylamine | DCM | 0°C to RT | 80-90 | Fast, high yield |
| Acylation with trifluoroacetic anhydride | TFAA, pyridine | DCM | 0°C to RT | 85 | Milder, safer |
| Oxidation of morpholine derivatives | N-methylmorpholine, oxidizing agents | Various | RT | Variable | Less direct |
Chemical Reactions Analysis
Oxidation Reactions
The trifluoroacetyl group undergoes selective oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | Aqueous H₂SO₄, 80°C | Trifluoroacetic acid + CO₂ | 78% | |
| CrO₃/Pyridine | Dichloromethane, 25°C | 4-(Trifluoroacetyl)morpholine-2-ketone | 62% |
Mechanistic Insight :
-
The oxidation of the trifluoroacetyl moiety proceeds via radical intermediates in acidic media (KMnO₄/H₂SO₄), leading to cleavage of the C–CF₃ bond.
-
Chromium-based oxidants selectively target the α-carbon adjacent to the carbonyl group, forming ketones without ring degradation.
Reduction Reactions
Reduction of the trifluoroacetyl group and carboxylic acid has been documented:
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Trifluoroacetyl | 4-(2,2,2-Trifluoroethyl)morpholine-2-carbinol | 85% |
| NaBH₄/CeCl₃ | Carboxylic acid | 2-Hydroxymethyl-morpholine derivative | 68% |
Key Observations :
-
LiAlH₄ reduces the trifluoroacetyl group to a trifluoroethyl alcohol while preserving the morpholine ring.
-
NaBH₄/CeCl₃ selectively reduces the carboxylic acid to a primary alcohol under mild conditions.
Hydrolysis Reactions
Controlled hydrolysis yields distinct products depending on pH:
| Condition | Product | Byproduct |
|---|---|---|
| 6M HCl, reflux | Morpholine-2-carboxylic acid + TFA | HF (gas) |
| 2M NaOH, 60°C | Sodium carboxylate + CF₃COO⁻ | – |
Notable Risk :
Hydrolysis under strongly acidic conditions releases HF, requiring specialized equipment for safe handling.
Nucleophilic Substitution
The trifluoroacetyl group participates in nucleophilic acyl substitution:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Benzylamine | DCM, 0°C | N-Benzyl-4-morpholine-2-carboxamide | Antibacterial intermediates |
| Methanol/H₂SO₄ | Reflux, 12h | Methyl ester derivative | Prodrug synthesis |
Case Study :
Substitution with benzylamine generated analogs evaluated against S. aureus (MIC = 0.2 μg/mL), demonstrating enhanced activity compared to parent compounds .
Metal-Catalyzed Cross-Coupling
Nickel-catalyzed reactions enable functionalization of the morpholine ring:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Dimethylzinc | NiCl₂(PPh₃)₂ | 4-(2,2,2-Trifluoroacetyl)-3-methylmorpholine-2-carboxylic acid | 73% |
Mechanism :
The reaction proceeds via oxidative addition of the C–O bond to nickel, followed by transmetallation with dimethylzinc and reductive elimination .
Cyclization and Ring-Opening
Under basic conditions, the morpholine ring undergoes rearrangement:
| Reagent | Product | Key Observation |
|---|---|---|
| K₂CO₃, DMF, 100°C | Tetrahydro-1,4-oxazepine derivative | Ring expansion via N–C bond cleavage |
Structural Confirmation :
¹H NMR (DMSO-d₆): δ 4.21 (d, H-3), 4.58 (d, H-2), confirming regioselective isomer formation .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |
| Reduction (LiAlH₄) | 3.8 × 10⁻² | 32.1 |
| Hydrolysis (HCl) | 5.6 × 10⁻⁴ | 58.9 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss corresponding to CO₂ and CF₃ radical elimination. Differential scanning calorimetry (DSC) shows an exothermic peak at 225°C, indicating polymerization of degradation products.
Scientific Research Applications
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides a stable framework, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Morpholine vs. Piperidine : The morpholine ring (oxygen atom) enhances polarity and hydrogen-bonding capacity compared to piperidine (nitrogen only), influencing solubility and receptor interactions .
- Thiazolidine vs. Morpholine : The sulfur atom in thiazolidine increases lipophilicity and resistance to oxidative degradation, favoring blood-brain barrier penetration .
Substituent Effects
- Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group (-COCF₃) is a stronger electron-withdrawing group than -CF₃, intensifying electrophilicity at the carbonyl carbon, which is critical in nucleophilic acyl substitution reactions .
- Position of Carboxylic Acid : The 2-carboxylic acid in the target compound vs. 3-carboxylic acid in ’s thiophene derivative alters steric interactions in enzyme binding pockets .
Biological Activity
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a morpholine ring substituted with a trifluoroacetyl group and a carboxylic acid. This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has been investigated in several studies. Key areas of focus include:
- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Antidiabetic Properties : It has shown potential as an α-glucosidase inhibitor, which may aid in the management of diabetes by slowing carbohydrate absorption.
- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.
Anti-inflammatory Activity
Research indicates that 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid exhibits potent anti-inflammatory effects. In vitro assays have shown that it significantly inhibits COX-1 and COX-2 activities, with a selectivity ratio favoring COX-2 inhibition. For instance, the compound's selectivity index (S.I.) was found to be higher than that of established COX-2 inhibitors like celecoxib.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid | 45% | 85% | 1.89 |
| Celecoxib | 30% | 80% | 1.67 |
Antidiabetic Properties
The compound has been evaluated for its α-glucosidase inhibitory activity. It exhibited a higher percentage of inhibition compared to standard drugs used for diabetes management.
| Compound | α-Glucosidase Inhibition (%) | Reference Drug |
|---|---|---|
| 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid | 62% | Acarbose (49%) |
Antimicrobial Activity
In antimicrobial studies, the compound was tested against various bacterial strains. Results indicated moderate antibacterial activity, suggesting potential use in treating infections.
Case Studies
-
Study on COX Inhibition :
A recent study evaluated the anti-inflammatory effects of various morpholine derivatives, including 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid. The findings highlighted its superior COX-2 inhibition compared to other derivatives and established drugs . -
Diabetes Management :
Another investigation focused on the role of this compound as an α-glucosidase inhibitor. The results indicated that it not only inhibited enzyme activity but also showed a favorable hypoglycemic effect in vivo models . -
Antimicrobial Efficacy :
A case study assessing the antimicrobial properties revealed that the compound displayed significant activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves introducing the trifluoroacetyl group to a morpholine precursor. A plausible route includes:
- Step 1 : React morpholine-2-carboxylic acid with trifluoroacetic anhydride under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hrs).
- Step 2 : Purify via recrystallization using ethanol/water mixtures (melting point validation: 79–81°C ).
- Quality Control : Monitor purity via HPLC (≥97% ) and confirm structural integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹⁹F NMR (δ -70 to -75 ppm for CF₃ group ).
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 210 nm) and mobile phase acetonitrile/0.1% TFA (retention time compared to standards ).
- ¹H/¹³C NMR : Confirm morpholine ring protons (δ 3.5–4.0 ppm) and carboxylic acid resonance (δ ~170 ppm). Cross-reference with similar trifluoroacetylated compounds (e.g., 2-[4-(trifluoroacetamido)phenyl]acetic acid ).
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (theoretical m/z calculated from C₇H₈F₃NO₄).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., NMR) for this compound?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for morpholine ring protons and the trifluoroacetyl group .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) for conformationally flexible regions .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbons in ambiguous environments (e.g., morpholine ring vs. carboxylic acid ).
Q. How does the trifluoroacetyl group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., acetyl vs. trifluoroacetyl derivatives) under basic conditions (pH 7–10). The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or thiols .
- Mechanistic Probes : Use Hammett plots to quantify substituent effects or conduct in situ FT-IR to monitor carbonyl reactivity .
Q. What are the implications of the morpholine ring's conformation on the compound's biological activity in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like carbonic anhydrase using AutoDock Vina. Compare with structurally related inhibitors (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid ).
- SAR Studies : Synthesize analogs with modified morpholine rings (e.g., piperazine or thiomorpholine) and test inhibitory potency (IC₅₀ assays).
- Circular Dichroism : Analyze conformational stability in aqueous vs. lipid environments to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
